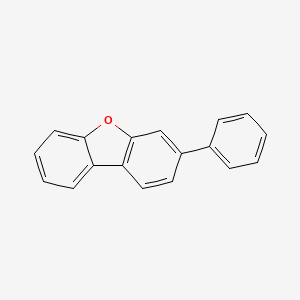

3-Phenyldibenzofuran

説明

Structure

3D Structure

特性

IUPAC Name |

3-phenyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLYSVMPRLLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396843 | |

| Record name | 3-phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-20-8 | |

| Record name | 3-phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenyldibenzofuran and Its Congeners

Transition Metal-Catalyzed Approaches to 3-Phenyldibenzofuran Scaffolds

Transition metals, particularly palladium and rhodium, have proven to be powerful catalysts for the construction of the dibenzofuran (B1670420) framework, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is a cornerstone in the synthesis of dibenzofurans. One prominent strategy involves the intramolecular C-H activation/C-O cyclization of phenol (B47542) derivatives. nih.gov A practical Pd(0)/Pd(II)-catalyzed reaction has been developed for this transformation using air as the oxidant. nih.gov This method is noted for its tolerance of various functional groups, making it a complementary approach to other synthetic routes. nih.gov The rate-limiting step in this process has been identified as the C-O reductive elimination, rather than the C-H activation step. nih.gov

Another effective palladium-catalyzed approach involves the cyclization of o-arylated phenols. For instance, the synthesis of the carbazole (B46965) alkaloid mukonine, which shares a structural similarity with the dibenzofuran core, has been achieved through an efficient route involving the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization. nih.gov This methodology has been successfully applied to the synthesis of this compound itself, affording the product as a white solid. nih.gov A variety of palladium catalysts, including Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(dba)₂, have been explored, with Pd(OAc)₂ often providing the best results. nih.gov

| Catalyst System | Reactants | Product | Yield (%) | Ref |

| Pd(OAc)₂ / PCy₃ | o-Iodophenol derivative, Silylaryl triflate | This compound | 63 | nih.gov |

| Pd(0)/Pd(II) | Phenol derivative | Substituted Dibenzofuran | Varies | nih.gov |

Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions in this compound Skeleton Construction

Rhodium-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the convergent synthesis of aromatic systems, including the this compound skeleton. nii.ac.jp This strategy typically involves the cycloaddition of two alkyne molecules with a third unsaturated component to construct the central benzene (B151609) ring of the dibenzofuran core. nii.ac.jpnih.gov For instance, the synthesis of the this compound framework can be achieved through the reaction of a 1-ethynyl-2-(ethynyloxy)benzene derivative with an appropriate alkyne. nii.ac.jp Cationic rhodium complexes are often employed to catalyze these transformations. nii.ac.jp This approach offers a convergent route to complex molecules from simpler, readily available starting materials. nii.ac.jprsc.org

Suzuki-Miyaura Cross-Coupling in Phenyldibenzofuran Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, and it plays a crucial role in the synthesis of this compound and its congeners. tcichemicals.comlibretexts.org This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide. tcichemicals.comlibretexts.org In the context of this compound synthesis, it is often used to introduce the phenyl group at the 3-position of a pre-formed dibenzofuran core or to construct the biphenyl (B1667301) linkage that precedes the final cyclization step. nii.ac.jpconicet.gov.ar

For example, one synthetic route to kehokorins A and B, which are this compound natural products, involves an initial Suzuki-Miyaura coupling to form a biphenyl intermediate, followed by an Ullmann ether synthesis to create the dibenzofuran ring. nii.ac.jp A second Suzuki-Miyaura coupling is then employed to attach the phenyl group at the C-3 position. nii.ac.jp This sequential strategy highlights the modularity and power of this cross-coupling reaction in building complex molecular architectures. nii.ac.jpmdpi.com

| Step | Reaction Type | Key Reagents | Intermediate/Product | Ref |

| 1 | Suzuki-Miyaura Coupling | Brominated phenol, Boronic acid | Biphenyl derivative | nii.ac.jp |

| 2 | Ullmann Ether Synthesis | Biphenyl derivative | Dibenzofuran core | nii.ac.jp |

| 3 | Suzuki-Miyaura Coupling | Brominated dibenzofuran, Phenylboronic acid | This compound skeleton | nii.ac.jp |

Ullmann Ether Synthesis for Phenyldibenzofuran Moieties

The Ullmann ether synthesis is a classical copper-catalyzed reaction for the formation of diaryl ethers and is a key method for constructing the furan (B31954) ring in dibenzofurans. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org In the synthesis of this compound derivatives, the Ullmann reaction is typically used for the intramolecular cyclization of a 2-hydroxy-2'-halobiphenyl intermediate to form the dibenzofuran core. nii.ac.jp

Metal-Free Synthetic Routes to Substituted Dibenzofurans

While transition metal catalysis is dominant, the development of metal-free synthetic methods is an area of growing importance to avoid potential metal contamination in the final products. nih.govresearchgate.net One such approach involves a photoinduced intramolecular cyclization through an electron transfer (eT) process. conicet.gov.ar This method can be part of a multi-step sequence that includes bromination of o-arylphenols and a Suzuki-Miyaura coupling, followed by the final photostimulated cyclization. conicet.gov.ar

Another notable metal-free strategy is a cascade reaction involving a double 1,4-conjugate addition and intramolecular annulation. nih.gov This method allows for the efficient construction of structurally diverse and unsymmetrical dibenzofurans from propargylamines and imidazolium (B1220033) methylides. nih.gov A key advantage of this protocol is its tolerance for functional groups like bromo and chloro substituents, which can be challenging for some metal-catalyzed processes. nih.gov Furthermore, base-catalyzed intramolecular cyclization of 2-ynylphenols provides a facile, transition-metal-free route to 2-substituted benzo[b]furans, with cesium carbonate being an effective catalyst. rsc.org

Electrochemical Synthesis Approaches for Dibenzofuran Derivatives

Organic electrochemistry has emerged as a powerful and sustainable approach for the synthesis of complex organic molecules, including dibenzofuran derivatives. nih.govacs.org These methods can often be performed under mild, metal-free, and oxidant-free conditions. nih.gov

One electrochemical strategy involves the oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides to generate substituted benzo[b]furans. nih.gov This galvanostatic electrolysis is conducted in an undivided cell at room temperature. nih.gov Another example is the electrooxidation of 3-substituted catechols in the presence of dimedone, which leads to the formation of benzofuran (B130515) derivatives through a Michael addition reaction of the in situ generated quinones. acs.org These electrochemical methods offer a green alternative to traditional synthetic protocols for constructing the core structures related to phenyldibenzofurans. nih.govacs.org

Intramolecular Carbon-Oxygen Bond Formation Strategies from 2-Aryl Phenols

The construction of the dibenzofuran core is a critical step in the synthesis of this compound and its derivatives. A prominent and effective strategy involves the intramolecular cyclization of 2-arylphenol precursors, forming the key carbon-oxygen (C-O) bond of the furan ring. This approach is favored for its efficiency in assembling the tricyclic system from a biphenyl intermediate.

Palladium-catalyzed reactions are at the forefront of these methodologies, enabling the intramolecular etherification of aryl halides under mild conditions. nih.gov These reactions often employ specialized phosphine (B1218219) ligands, such as di-tert-butylphosphinobiaryl ligands, which facilitate the catalytic cycle. The process typically uses weak bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and demonstrates a high tolerance for various functional groups. nih.gov This mildness is crucial when dealing with complex, polyfunctionalized substrates, allowing for the late-stage formation of the dibenzofuran ring without compromising existing chemical moieties. nih.gov

A convergent strategy for synthesizing heavily functionalized dibenzofurans highlights this approach. digitellinc.com It begins with the construction of a biphenyl system, often via a Suzuki-Miyaura cross-coupling reaction between a polyfunctionalized aryl bromide and an arylboronic acid. digitellinc.com Following the formation of the 2-arylphenol intermediate, the pivotal dibenzofuran core is forged through an intramolecular O-arylation, driven by a palladium-catalyzed C-H activation. digitellinc.com

Recent advancements have also explored photoinduced intramolecular cyclization as a tool for C-O bond formation. One such method involves a three-step sequence starting with the bromination of o-arylphenols, followed by a Suzuki-Miyaura coupling and a final photoinduced cyclization to yield the dibenzofuran product. researchgate.net Another innovative, metal-free procedure utilizes the in situ generation of a diazonium salt from the 2-arylphenol, which then undergoes cyclization promoted by an organic photosensitizer under visible-light irradiation. researchgate.net

These methods represent powerful tools for the synthesis of dibenzofurans, providing routes that can be tailored based on the desired substitution pattern and the complexity of the target molecule.

Total Synthesis Strategies for Complex Natural Products Incorporating this compound Skeletons

The total synthesis of complex natural products containing the this compound skeleton has been a significant challenge, achieved only recently by a few research groups. nii.ac.jp These natural products, such as the kehokorins and vialinins, possess notable biological activities, driving interest in their chemical synthesis.

A predominant strategy in the total synthesis of these compounds involves a common pathway that utilizes Suzuki-Miyaura coupling and Ullmann ether synthesis as the key reactions for constructing the core structure. nii.ac.jp

Total Synthesis of Kehokorins and Vialinins

The Takahashi group reported the first total synthesis of a this compound natural product, Vialinin B, in 2009. nii.ac.jp Their approach has since been adapted for the synthesis of Vialinin C and Kehokorins A–E. The general strategy is outlined below:

Construction of the p-Terphenyl (B122091) Core: The synthesis commences with the stepwise Suzuki-Miyaura coupling to build the p-terphenyl backbone. For instance, in the synthesis of Vialinins B and C, a dibromide derived from sesamol (B190485) is coupled first with one aryl borane (B79455) and then a second, different aryl borane to assemble the p-terphenyl intermediate (1-18). nii.ac.jp

Formation of the Dibenzofuran Ring: The crucial this compound skeleton (1-19) is then formed from the p-terphenyl precursor via an intramolecular Ullmann ether synthesis. nii.ac.jp This reaction creates the central furan ring by forming the C-O bond.

Final Modifications: Subsequent manipulation of protecting groups and esterification steps complete the total synthesis of the target natural products. nii.ac.jp

A similar, convergent strategy has been designed for other heavily functionalized dibenzofurans. digitellinc.com This involves:

Key Step 1 (Suzuki-Miyaura Coupling): Preparation of a biphenyl moiety by coupling polyfunctionalized aryl rings (an aryl bromide and an arylboronic acid). digitellinc.com

Key Step 2 (Intramolecular O-Arylation): Formation of the dibenzofuran ring via a palladium-catalyzed C-H activation, leading to intramolecular C-O bond formation. digitellinc.com

This modular approach allows for the synthesis of various analogues by changing the coupling partners in the initial step.

Biosynthetic Considerations and Proposed Pathways of Phenyldibenzofuran Natural Products

While the biosynthesis of the p-terphenyl core of these natural products is relatively well understood, the pathway leading to the dibenzofuran moiety remains less clear, with several biogenetic pathways being proposed. nii.ac.jp

Intensive research has shown that the biosynthesis of p-terphenyls starts from L-tyrosine or L-phenylalanine. nii.ac.jp For example, the p-terphenylquinone atromentin (B1665312) is biosynthesized from L-tyrosine. The process involves the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, which is then dimerized by the enzyme atromentin synthetase to yield atromentin. nii.ac.jp

It is from atromentin that the biosynthesis of this compound natural products is thought to proceed. A plausible biogenetic pathway suggests that atromentin undergoes oxidation or dihydroxylation on one or both of its terminal aromatic rings. nii.ac.jp Subsequent cyclization of these oxidized intermediates would then lead to the formation of the dibenzofuran skeleton, yielding compounds like cycloleumelone or thelephoric acid. nii.ac.jp This proposed pathway highlights a likely biological parallel to the synthetic strategies that often employ an oxidative cyclization to form the dibenzofuran ring.

The study of these biosynthetic pathways is crucial, as understanding how nature produces these complex molecules can inspire new synthetic strategies and enable the production of novel analogues through biosynthetic engineering. plos.orgnih.gov

Mechanistic Organic Chemistry Investigations Pertaining to 3 Phenyldibenzofuran Transformations

Elucidation of Reaction Pathways and Electron Flow in 3-Phenyldibenzofuran Synthesis

The synthesis of the dibenzofuran (B1670420) core, and by extension this compound, can be achieved through several strategic approaches. The most common method involves the construction of the furan (B31954) ring onto a pre-existing biphenyl (B1667301) framework. thieme-connect.de Alternative strategies include the annulation of a benzene (B151609) ring onto a benzofuran (B130515) scaffold and the rearrangement of other cyclic systems to form the dibenzofuran skeleton. thieme-connect.de

A key aspect of understanding these synthetic transformations is the concept of electron flow , which describes the movement of electrons from an electron-rich species (nucleophile) to an electron-poor species (electrophile). lumenlearning.com This movement is depicted using curved arrows in reaction mechanisms. For instance, in polar reactions, arrows indicate the flow of electrons from a nucleophilic site to an electrophilic one, illustrating bond formation and cleavage. lumenlearning.comrtu.lv The principles of electron flow are fundamental to predicting reaction outcomes and understanding the formation of intermediates. rtu.lv

Quantum chemistry calculations are powerful tools for elucidating reaction mechanisms by providing detailed insights at the molecular level. orientjchem.org These computational methods can determine the energies and geometries of reactants, intermediates, transition states, and products, helping to identify stable and transient species involved in the reaction pathway. orientjchem.org For complex reactions, multiple pathways may exist, and computational studies can help identify the most energetically favorable routes. mdpi.comresearchgate.net

One specific pathway to dibenzofurans involves the reaction of 2-phenoxybenzenediazonium tetrafluoroborate (B81430) with an electron donor like hydroquinone, which proceeds in high yield. thieme-connect.de This suggests a mechanism where electron transfer initiates the cyclization process. The flow of electrons in such reactions can be conceptualized as a probabilistic process of electron redistribution from the reactant state to the product state. arxiv.org

| Synthetic Strategy | Description | Key Mechanistic Feature |

| Furan ring construction | Building the central furan ring onto a biphenyl precursor. thieme-connect.de | Often involves intramolecular cyclization. |

| Benzofuran annulation | Adding a benzene ring to a benzofuran molecule. thieme-connect.de | Can require an oxidative step for aromatization. thieme-connect.de |

| Rearrangement | Transformation of other ring systems into the dibenzofuran skeleton. thieme-connect.de | Involves skeletal reorganization. |

Radical Pathways in Dibenzofuran Formation

Radical reactions offer alternative pathways for the formation of dibenzofurans. These mechanisms involve intermediates with unpaired electrons, known as free radicals. The formation of dibenzofuran and its derivatives can proceed through the dimerization of phenoxy radicals. acs.orgacs.org Computational studies using density functional theory (DFT) have been employed to describe the sequence of these coupling reactions. acs.orgacs.org

The process can be highly stereoselective. For example, the aromatization of bis-keto dimers of phenoxy radicals, followed by dehydration or dehydroxylation, shows strong stereochemical preference. acs.orgacs.org The (S,S)-diastereomer of an ortho-C/ortho-C keto dimer can form (o,o')-dihydroxybiphenyl, a known precursor to dibenzofuran, through an inter-ring hydrogen transfer. acs.orgacs.org In contrast, the less stable (R,S)-stereoisomer can transform into a different intermediate, providing a more energetically favorable path to dibenzofuran. acs.orgacs.org

Another radical pathway involves the reaction of benzofuran with a cyclopentadienyl (B1206354) radical (CPDyl). nih.gov This reaction proceeds through several steps: addition, ring closure, hydrogen shifts, and elimination. nih.gov The cleavage of a C-C bond is often the rate-determining step in this pathway. nih.gov

The SRN1 (nucleophilic substitution, radical, unimolecular) mechanism is another powerful tool for synthesizing heterocycles, including dibenzofurans, via a radical pathway. conicet.gov.ar This photoinduced intramolecular cyclization generates a new C-O bond through electron transfer reactions involving radical and radical anion intermediates. conicet.gov.ar

Furthermore, the pyrolysis of catechols can lead to the formation of dibenzofurans through radical intermediates like the o-semiquinone radical. core.ac.uk The coupling of this radical with a catechol molecule can generate direct structural precursors for dibenzofurans. core.ac.uk

| Radical Pathway | Initiating Species/Reaction | Key Intermediates |

| Phenoxy Radical Dimerization | Coupling of phenoxy radicals. acs.orgacs.org | Bis-keto dimers, (o,o')-dihydroxybiphenyl. acs.orgacs.org |

| Benzofuran + CPDyl Radical | Reaction of benzofuran with cyclopentadienyl radical. nih.gov | Addition adducts, cyclized radicals. nih.gov |

| SRN1 Reaction | Photoinduced electron transfer. conicet.gov.ar | Radical anions, aryl radicals. conicet.gov.ar |

| Catechol Pyrolysis | Thermal decomposition of catechol. core.ac.uk | o-Semiquinone radical. core.ac.uk |

Catalytic Mechanism Elucidation in Phenyldibenzofuran Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules like this compound. mdpi.com Palladium-catalyzed reactions are particularly prevalent. mdpi.com The general catalytic cycle for cross-coupling reactions, such as the Suzuki coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

In the context of furan synthesis, a proposed palladium-catalyzed mechanism begins with the nucleophilic attack of a 1,3-diketone on an alkyl halide, forming a 2-alkenyl-1,3-diketone. mdpi.com This intermediate coordinates with the palladium catalyst, making it susceptible to nucleophilic attack by the enolic oxygen, leading to the formation of a palladium-carbon bond and subsequent cyclization. mdpi.com The choice of catalyst, solvent, and base are crucial parameters that affect the reaction's efficiency. mdpi.com

Iron-based catalysts have also been explored for various organic transformations, including C-H activation and cross-coupling reactions. mdpi.com For instance, a palladium-iron alloy supported on titania has been shown to be an efficient catalyst for the selective oxidation of benzyl (B1604629) alcohol, a reaction that relies on the in situ generation of hydrogen peroxide. mdpi.com

Rhodium catalysts are effective for [2+2+2] cycloaddition reactions, which can be used to construct the this compound skeleton from α,ω-diynes and monoynes bearing a phenyl group. nii.ac.jp The mechanism of these reactions can be complex, involving the formation of metallacycle intermediates. nii.ac.jp The regioselectivity of the cycloaddition is influenced by both steric and electronic factors. nii.ac.jp

Copper-catalyzed reactions also provide pathways to dibenzofuran derivatives. Mechanistic studies and DFT calculations suggest that a Cu(III)-mediated C-H activation step can be rate-limiting in these cycloetherification reactions. molaid.com

| Catalyst System | Reaction Type | Proposed Mechanistic Steps |

| Palladium Complexes | Cross-coupling (e.g., Suzuki) | Oxidative addition, transmetalation, reductive elimination. mdpi.com |

| Rhodium Complexes | [2+2+2] Cycloaddition | Formation of metallacycle intermediates, coordination of alkynes. nii.ac.jp |

| Copper Complexes | Cycloetherification | C-H activation, reductive elimination. molaid.com |

| Iron-based Catalysts | C-H amination, Cross-coupling | Photo-electrocatalytic cycles, magnetic separation for reuse. mdpi.com |

Stereochemical Control and Regioselectivity in this compound Reactions

The synthesis of a specific isomer of a molecule, such as this compound, requires control over both stereochemistry and regioselectivity. Stereoselectivity is the preference for the formation of one stereoisomer over another, while regioselectivity is the preference for reaction at one position over another. inflibnet.ac.innih.gov

In the synthesis of substituted dibenzofurans, achieving the desired regiochemistry is a significant challenge. For example, in the rhodium-catalyzed [2+2+2] cycloaddition of 1,6-diynes with ethyl phenylpropiolate, a mixture of 2-phenyl- and this compound is often produced. nii.ac.jp The ratio of these regioisomers is dependent on the substituents on the diyne starting material, indicating that both electronic and steric factors play a role in directing the cycloaddition. nii.ac.jp

Similarly, in Minisci-type reactions for the alkylation of pyridines, a blocking group can be used to achieve high regioselectivity for functionalization at the C-4 position. nih.gov Without such a directing group, mixtures of isomers are often obtained. nih.gov

Stereochemical control is crucial when chiral centers are present or formed during a reaction. numberanalytics.comnumberanalytics.com If a reaction at a chiral center proceeds in a single, concerted step, the stereochemistry is often inverted (as in an SN2 reaction) or retained. lumenlearning.com If the reaction proceeds through an achiral intermediate (as in an SN1 reaction), a racemic mixture of products is typically formed. lumenlearning.com

Enzymes are masters of stereochemical control, typically forming only one stereoisomer of a product. libretexts.org This high specificity arises from the chiral nature of the enzyme's active site, which precisely orients the substrate for the reaction. libretexts.org Inspired by nature, chemists have developed chiral catalysts and auxiliaries to influence the stereochemical outcome of reactions. numberanalytics.com For example, chiral phosphine (B1218219) ligands in rhodium-catalyzed hydrogenations can lead to high enantioselectivity in the synthesis of amino acids. uclm.es

The principles of stereochemical control are vital in the total synthesis of natural products containing the this compound core, where multiple chiral centers may need to be established with specific configurations. nii.ac.jp

| Controlling Factor | Description | Example Application |

| Regioselectivity | ||

| Substituent Effects | Electronic and steric properties of substituents direct incoming reagents. | Rhodium-catalyzed [2+2+2] cycloaddition for phenyldibenzofurans. nii.ac.jp |

| Blocking Groups | A temporary group directs functionalization to a specific position. | C-4 alkylation of pyridines using a maleate-derived blocking group. nih.gov |

| Stereochemical Control | ||

| Chiral Catalysts | A small amount of a chiral catalyst directs the formation of one enantiomer. | Rhodium-DiPAMP catalyzed asymmetric hydrogenation. uclm.es |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a reaction. | Use in various asymmetric syntheses to control stereochemistry. numberanalytics.com |

| Substrate Control | The existing stereochemistry of the starting material influences the stereochemical outcome of the reaction. | Diastereoselective reactions where a new chiral center is formed. lumenlearning.com |

Design and Derivatization Strategies for 3 Phenyldibenzofuran Scaffolds

Structural Modifications and Functional Group Tolerance in 3-Phenyldibenzofuran Synthesis

The ability of a synthetic method to accommodate a wide range of functional groups is known as functional group tolerance. wisdomlib.org This is a critical aspect in the synthesis of complex molecules like this compound derivatives, as it allows for the construction of diverse molecular architectures from various starting materials without the need for extensive protecting group chemistry. solubilityofthings.commsu.edu The synthesis of the dibenzofuran (B1670420) core itself can be challenging, often requiring conditions that may not be compatible with sensitive functional groups. thieme-connect.de

Several modern synthetic methods have shown considerable tolerance for various functional groups in the synthesis of dibenzofuran scaffolds. For instance, a one-pot, two-step procedure involving the reaction of o-iodophenols with silylaryl triflates followed by palladium-catalyzed cyclization has proven effective for synthesizing multisubstituted dibenzofurans, including this compound. nih.gov This method demonstrates the viability of introducing substituents onto the aromatic backbone.

Similarly, studies on dual-gold-catalysed hydrophenoxylation of alkynes, a reaction for forming ether linkages, have explored the tolerance of a wide array of functional groups. researchgate.net The protocol was found to be compatible with nitriles, ketones, esters, aldehydes, and ketals, showcasing the potential for creating highly functionalized precursors for dibenzofuran synthesis. researchgate.net

In the context of natural product synthesis, the [2+2+2] cycloaddition reaction has been investigated for constructing the this compound skeleton. nii.ac.jp A key challenge in this approach is the installation of oxygen functional groups onto the aromatic rings, which is essential for synthesizing polyphenol natural products. nii.ac.jp The development of methods to install these functionalities while maintaining the integrity of the core structure is an active area of research. nii.ac.jp

The table below summarizes the tolerance of selected functional groups in synthetic methodologies applicable to phenyldibenzofuran scaffolds.

| Functional Group | Synthetic Method | Tolerance/Compatibility | Reference |

| Ester, Halide, Amide | Electrophilic Attack of Iminoalkynes | Tolerated in the synthesis of related heterocyclic systems. | iastate.edu |

| Nitrile, Ketone, Aldehyde | Dual-Gold-Catalysed Hydrophenoxylation | The protocol tolerates a wide range of such functional groups. | researchgate.net |

| Oxygen functional groups | [2+2+2] Cycloaddition | Installation is a key challenge requiring specific method development. | nii.ac.jp |

| Methoxy, Carbonyl | Pd-Catalyzed Cyclization of o-Iodophenols | Successfully incorporated in the synthesis of carbazole (B46965) and dibenzofuran derivatives. | nih.gov |

Synthetic Approaches to Substituted Phenyldibenzofuran Derivatives

A variety of synthetic strategies have been developed to access substituted phenyldibenzofuran derivatives, driven by the need to create analogues of biologically active natural products or novel materials. These approaches often rely on powerful cross-coupling and cyclization reactions.

One prominent method involves a palladium-catalyzed, one-pot, two-step process. nih.gov This strategy begins with the reaction of an o-iodophenol with a silylaryl triflate in the presence of cesium fluoride (B91410) to form an O-arylated intermediate. This intermediate is then cyclized in situ using a palladium catalyst (Pd(OAc)₂) with a phosphine (B1218219) ligand (PCy₃) to yield the dibenzofuran core. nih.gov This method was successfully used to synthesize this compound in a 63% yield. nih.gov

Another powerful technique is the [2+2+2] cycloaddition. nii.ac.jp In one example, 1,6-diynes derived from 2-iodophenol (B132878) were reacted with ethyl phenylpropiolate using a cationic rhodium catalyst. This reaction produced a mixture of this compound and its isomer, 2-phenyldibenzofuran, in good total yields, although with modest regioselectivity. nii.ac.jp

The intramolecular Ullmann reaction is another key strategy, particularly highlighted in the total synthesis of kehokorins, a class of cytotoxic p-terphenyl (B122091) natural products that feature a phenyldibenzofuran moiety. acs.orgresearchgate.net This approach involves the copper-catalyzed cyclization of a suitably substituted biphenyl (B1667301) ether to form the central furan (B31954) ring of the dibenzofuran system. acs.org

The table below details various synthetic routes to phenyldibenzofuran derivatives.

| Synthetic Method | Key Reagents/Catalysts | Target Compound/Derivative | Key Features | Reference |

| Pd-Catalyzed Cyclization | o-iodophenols, silylaryl triflates, CsF, Pd(OAc)₂, PCy₃ | This compound | One-pot, two-step procedure with good to excellent yields. | nih.gov |

| [2+2+2] Cycloaddition | 1,6-diynes, ethyl phenylpropiolate, [Rh(cod)₂]BF₄, H₈-BINAP | Substituted 3-phenyldibenzofurans | Forms the core skeleton but can produce isomeric mixtures. | nii.ac.jp |

| Intramolecular Ullmann Reaction | Copper catalyst | Kehokorins (p-terphenyls with a phenyldibenzofuran moiety) | Used to construct the phenyldibenzofuran core in natural product synthesis. | acs.orgresearchgate.net |

| Electrophilic Attack of Iminoalkynes | Not specified for this specific product | This compound | Mentioned as a product obtained through this methodology. | iastate.edu |

Isomeric Phenyldibenzofuran Studies

The position of the phenyl substituent on the dibenzofuran core significantly influences the molecule's properties. There are four possible isomers: 1-phenyldibenzofuran (B3055187), 2-phenyldibenzofuran, this compound, and 4-phenyldibenzofuran (B1599384). The study of these isomers encompasses their synthesis, relative stability, and natural abundance.

Geochemical studies of source rocks from the Niger Delta basin have provided insights into the natural distribution of these isomers. researcher.life Analysis by gas chromatography-mass spectrometry (GC-MS) revealed that among the phenyldibenzofuran isomers detected, 4-phenyldibenzofuran was the most abundant, while 1-phenyldibenzofuran was the least abundant. researcher.life This distribution can provide information about the maturity and origin of the organic matter in the source rocks. researcher.life

In synthetic chemistry, controlling the regioselectivity to obtain a specific isomer is a major focus. For example, the rhodium-catalyzed [2+2+2] cycloaddition of 1,6-diynes with ethyl phenylpropiolate yielded a mixture of 2- and this compound derivatives. nii.ac.jp The ratio of these isomers depended on the substituents on the diyne precursor, highlighting the challenge of achieving high regioselectivity. nii.ac.jp

Specific synthetic routes have been developed for different isomers. The Feist-Benary synthesis, a classic method for furan ring formation, has been adapted to produce 1-phenyldibenzofuran. thieme-connect.de This multi-step process involves the condensation of 2-chlorocyclohexanone (B41772) with cyclohexane-1,3-dione, followed by reaction with a phenyl Grignard reagent and subsequent dehydrogenation over a palladium-on-carbon catalyst. thieme-connect.de

The table below summarizes findings related to the different isomers of phenyldibenzofuran.

| Isomer | Context | Key Findings | Reference |

| 1-Phenyldibenzofuran | Geochemical Analysis | Least abundant isomer found in Niger Delta source rocks. | researcher.life |

| 1-Phenyldibenzofuran | Chemical Synthesis | Synthesized via the Feist-Benary method and subsequent dehydrogenation. | thieme-connect.de |

| 2-Phenyldibenzofuran | Chemical Synthesis | Formed as a regioisomeric byproduct in the [2+2+2] cycloaddition targeting the 3-phenyl isomer. | nii.ac.jp |

| This compound | Chemical Synthesis | Synthesized via Pd-catalyzed cyclization and [2+2+2] cycloaddition. | nih.govnii.ac.jp |

| 4-Phenyldibenzofuran | Geochemical Analysis | Most abundant isomer found in Niger Delta source rocks. | researcher.life |

Computational Chemistry and Theoretical Studies of 3 Phenyldibenzofuran

Density Functional Theory (DFT) Calculations for 3-Phenyldibenzofuran Systems

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic descriptors that govern a molecule's behavior.

For systems analogous to this compound, such as 2-phenylbenzofuran (B156813) derivatives, DFT calculations have been performed using various functionals like GGA-PBE and B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to obtain stable molecular conformers and a range of quantum chemical descriptors. physchemres.orgnih.gov These studies provide a framework for how this compound would be computationally investigated. A typical DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. This optimized structure is then used for subsequent calculations of electronic properties.

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. malayajournal.org

In a study on the parent dibenzofuran (B1670420) molecule using DFT at the B3LYP/6-311G(d, p) level, the HOMO-LUMO energy gap was calculated to be 5.028 eV. researchgate.net For 2-phenylbenzofuran derivatives, DFT calculations have shown that the HOMO and LUMO are typically delocalized over the benzofuran (B130515) and phenyl portions of the molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. malayajournal.org For this compound, the phenyl substituent would be expected to influence the electronic distribution and the energies of the frontier orbitals compared to the unsubstituted dibenzofuran.

Table 1: Illustrative Frontier Orbital Data for Dibenzofuran (Data based on DFT B3LYP/6-311G(d, p) calculations for the parent dibenzofuran molecule) researchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.265 |

| LUMO Energy | -1.237 |

| HOMO-LUMO Gap | 5.028 |

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers. rsc.orgresearchgate.net While specific reaction mechanisms involving this compound have not been detailed computationally in the provided sources, the general approach would involve using DFT to model the interaction of reactants, locate the transition state structures for proposed pathways, and calculate the Gibbs free energy changes along the reaction coordinate.

For example, computational studies on the synthesis of substituted benzofurans have supported mechanisms involving indium(III) π-Lewis acid activation of an alkyne followed by nucleophilic addition. mdpi.com Similarly, the investigation of cycloaddition reactions often employs DFT to compare the energy barriers of different possible pathways, such as stepwise versus concerted mechanisms, to determine the most favorable route. researchgate.net These computational techniques allow for a detailed, step-by-step understanding of how reactions proceed, which is critical for optimizing reaction conditions and designing new synthetic routes. rsc.orgresearchgate.net

DFT calculations can predict the reactivity and selectivity of molecules through the analysis of various reactivity descriptors derived from the electronic structure. Beyond the HOMO and LUMO energies, other global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govresearchgate.net

Local reactivity can be assessed using tools like the Molecular Electrostatic Potential (MEP) map and Fukui functions. The MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. malayajournal.orgresearchgate.net For the parent dibenzofuran, MEP analysis shows negative potential localized around the oxygen atom and the benzene (B151609) rings, indicating these are the likely sites for electrophilic attack. researchgate.net For this compound, the phenyl group would further modulate the electrostatic potential across the molecule, influencing its interaction with other reagents.

Table 2: Global Reactivity Descriptors for Dibenzofuran (Illustrative data based on DFT B3LYP/6-311G(d, p) calculations for the parent dibenzofuran molecule) researchgate.net

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.265 | I ≈ -EHOMO |

| Electron Affinity (A) | 1.237 | A ≈ -ELUMO |

| Electronegativity (χ) | 3.751 | χ = (I+A)/2 |

| Global Hardness (η) | 2.514 | η = (I-A)/2 |

| Electrophilicity Index (ω) | 2.798 | ω = μ2/2η (where μ = -χ) |

Molecular Dynamics Simulations in Phenyldibenzofuran Research

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT is often used for static electronic properties, MD provides insights into the dynamic behavior of systems, such as conformational changes, molecular interactions, and binding processes.

In the context of dibenzofuran derivatives, MD simulations have been employed to understand the stability and binding of these molecules within the active sites of proteins, such as matrix metalloproteinases (MMP-12). tandfonline.com Such studies can reveal how a ligand like a phenyldibenzofuran derivative might orient itself within a binding pocket and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. These simulations are crucial in drug design for predicting the binding affinity and mechanism of action of potential inhibitors. tandfonline.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Utilizing Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comnih.gov These models rely on molecular descriptors, which can be calculated using computational methods like DFT.

Several QSAR studies have been conducted on dibenzofuran and benzofuran derivatives to understand the structural features essential for their biological activities, such as inhibitory effects on enzymes or vasodilatory properties. tandfonline.comnih.govnih.govmdpi.comeurjchem.com For instance, a 3D-QSAR study on dibenzofuran derivatives as PTP-MEG2 inhibitors identified that aromatic, hydrophobic, and hydrogen bond acceptor features were critical for activity. nih.govnih.gov By generating statistically robust models, QSAR/QSPR can predict the activity or properties of new, unsynthesized compounds, thereby guiding the design and optimization of molecules with desired characteristics. physchemres.orgbiointerfaceresearch.com A QSAR study on a series of this compound derivatives would involve calculating a range of descriptors (e.g., electronic, steric, hydrophobic) and using statistical techniques to build a predictive model for a specific biological endpoint.

Advanced Materials Science Applications of 3 Phenyldibenzofuran and Its Derivatives

Optoelectronic Materials Based on 3-Phenyldibenzofuran Derivatives

The unique structural and electronic properties of this compound and its derivatives have positioned them as promising candidates for a variety of optoelectronic applications. These materials are integral to the development of high-performance organic electronic devices.

Organic Light-Emitting Diode (OLED) Host Materials

Derivatives of this compound are particularly noted for their use as host materials in Organic Light-Emitting Diodes (OLEDs), especially for blue light emitters. The primary function of a host material is to facilitate efficient charge transport to the light-emitting dopant and to possess a high triplet energy level to prevent reverse energy transfer from the dopant to the host. openreadings.eursc.orgmdpi.com

Dibenzofuran-based compounds are recognized for their high triplet energy levels, a critical characteristic for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. openreadings.eursc.org For instance, a dibenzofuran (B1670420) derivative, 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran, was found to have a triplet energy of 2.88 eV, making it a suitable host for the TADF emitter DMeCzIPN. openreadings.eu The efficiency of OLEDs can be optimized by adjusting the concentration of the emitter within the host material. In one study, the highest photoluminescence quantum yield (PLQY) of 66.3% was achieved with a 20% concentration of the emitter in the dibenzofuran-based host. openreadings.eu

Bipolar host materials, which possess both hole-transporting and electron-transporting capabilities, have been synthesized by combining dibenzofuran with other moieties like benzimidazole (B57391). rsc.org For example, two bipolar host materials, 4-DBFBI and 5-DBFBI, were created by linking a hole-transporting benzimidazole moiety with an electron-transporting dibenzofuran moiety via a pyridine (B92270) linker. rsc.org This design resulted in high triplet energies of 3.06 eV and 2.96 eV, respectively. rsc.org When used as hosts for a blue TADF dopant, these materials led to OLEDs with high maximum external quantum efficiencies of 31.8% and 32.5%. rsc.org

The following table summarizes the performance of some OLEDs utilizing dibenzofuran-based host materials.

| Host Material | Emitter (Dopant) | Triplet Energy (eV) | Max. External Quantum Efficiency (EQE) (%) |

| 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran | DMeCzIPN | 2.88 | Not Specified, but PLQY of 66.3% at 20% doping |

| 4-DBFBI | PXB-DI | 3.06 | 31.8 |

| 5-DBFBI | PXB-DI | 2.96 | 32.5 |

Photophysical Properties of this compound Derivatives

The photophysical properties of this compound derivatives are central to their application in optoelectronic devices, dictating how they interact with light.

Ultraviolet-Visible Absorption and Photoluminescence Studies

Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques used to characterize the electronic transitions and emissive properties of these compounds. The absorption spectra of dibenzofuran derivatives, like many π-conjugated aromatic compounds, typically show intense absorption bands in the UV region. academie-sciences.frmdpi.commsu.edu These absorptions correspond to π-π* electronic transitions within the conjugated system. mdpi.com

For example, the UV-Vis spectra of various dibenzofulvene derivatives, which share a similar core structure, exhibit multiple absorption bands between 286 nm and 521 nm, attributed to the π-π* and intramolecular charge-transfer (ICT) transitions. mdpi.com Similarly, phenanthrene (B1679779) derivatives, which are structurally related, show intense absorption bands between 250 and 380 nm. academie-sciences.fr The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. mdpi.comresearchgate.net

Photoluminescence studies reveal the emission characteristics of these molecules after they absorb light. Many derivatives of this compound are known to be fluorescent, often emitting light in the blue region of the visible spectrum, which is highly desirable for OLED applications. academie-sciences.fr The emission spectra provide information about the energy of the excited state and the efficiency of the light emission process.

Luminescence Quantum Yields and Emission Characteristics

The luminescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. edinst.comhoriba.com High quantum yields are essential for bright and efficient light-emitting devices.

The quantum yield of this compound derivatives can be significantly influenced by their molecular structure and environment. x-mol.comresearchgate.net For instance, in a study of a dibenzofuran-based host material, the photoluminescence quantum yield (PLQY) of the host-dopant system reached a maximum of 66.3% at an optimal dopant concentration. openreadings.eu This highlights the importance of optimizing the material composition in a device.

The emission characteristics, including the color (wavelength) and lifetime of the emission, are also key properties. Many dibenzofuran and related aromatic derivatives exhibit strong fluorescence in the blue region of the spectrum. academie-sciences.fr The emission lifetime, which is the average time the molecule spends in the excited state before emitting a photon, is another important factor, particularly for applications involving time-resolved measurements or for understanding the dynamics of the excited state.

The table below presents photophysical data for some related aromatic compounds, illustrating the typical range of properties.

| Compound Type | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| Phenanthrene Derivatives | 250-375 | ~400 (Blue region) | Not specified |

| Coumarin (B35378) Derivatives | - | 441-538 | up to 0.83 |

| Subphthalocyanine Derivatives | ~340 | ~400 | up to 9.09% |

Influence of Structural Modification on Photophysical Behavior

The photophysical properties of this compound can be precisely tuned through structural modifications. x-mol.comnih.govresearchgate.net Attaching different functional groups (substituents) to the core dibenzofuran structure can alter the electronic energy levels, thereby changing the absorption and emission wavelengths, quantum yields, and other photophysical characteristics. beilstein-journals.org

For example, introducing electron-donating or electron-withdrawing groups can shift the absorption and emission maxima to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). beilstein-journals.orgrsc.org In a series of 9-phenyl-9-phosphafluorene oxide derivatives, which are structurally analogous, the addition of electron-donating groups like tert-butyl or carbazole (B46965) resulted in a redshift of the emission, while electron-withdrawing bromine atoms caused a blueshift. beilstein-journals.org

These modifications also affect the quantum yield. The rigidity of the molecular structure is a key factor; more rigid structures tend to have higher quantum yields because they suppress non-radiative decay processes that compete with fluorescence. beilstein-journals.org The strategic placement of bulky substituents can also prevent aggregation-caused quenching, a phenomenon where the fluorescence efficiency decreases in the solid state or at high concentrations. This is crucial for fabricating efficient solid-state devices like OLEDs. nih.gov

The ability to systematically alter the photophysical properties through chemical synthesis makes this compound derivatives highly versatile building blocks for creating new materials with tailored optical and electronic functions. mdpi.comrsc.orgrsc.org

Supramolecular Assembly and Self-Assembly of this compound Conjugates

Beyond individual molecules, conjugates of this compound can be designed to undergo supramolecular assembly or self-assembly, forming larger, well-organized nanostructures. rsc.org This process is driven by non-covalent interactions such as hydrophobic interactions, π-π stacking, and hydrogen bonding. nih.gov

By attaching specific functional units, such as DNA oligomers or peptides, to a this compound core, chemists can program the molecules to self-assemble into specific architectures like nanospheres, nanofibers, or vesicles. nih.govthno.org These self-assembled structures can exhibit emergent properties that are not present in the individual molecules.

For instance, phenanthrene-DNA conjugates have been shown to self-assemble into nanospheres that function as artificial light-harvesting systems. nih.gov In these assemblies, the phenanthrene units act as antennas, absorbing light energy and transferring it to an acceptor molecule within the nanostructure. nih.gov This process mimics the natural process of photosynthesis.

The self-assembly of aromatic-peptide conjugates is another active area of research, leading to the formation of supramolecular polymers with adaptive and responsive properties. rsc.org The hydrophobic and π-π stacking interactions between the aromatic cores, like phenyldibenzofuran, drive the assembly, while the peptide component can introduce specific recognition or catalytic functions. rsc.orgnih.gov These strategies open up possibilities for creating advanced functional materials for applications in sensing, drug delivery, and nanotechnology. nih.govthno.org

Molecular Mechanisms of Biological Activity of 3 Phenyldibenzofuran Derivatives in Vitro Studies

Enzyme Inhibition Studies and Molecular Interactions

The dibenzofuran (B1670420) scaffold is a recurring motif in a number of biologically active compounds, and its derivatives have been shown to inhibit several key enzymes. The following subsections detail the inhibitory activities of compounds structurally related to 3-phenyldibenzofuran against various enzymatic targets.

Protein kinase CK2 is a crucial enzyme involved in numerous cellular processes, including cell growth, proliferation, and survival. mdpi.comnih.gov Its dysregulation is implicated in various diseases, particularly cancer, making it a significant therapeutic target. mdpi.commdpi.com Dibenzofuranone derivatives, which share the core dibenzofuran structure with this compound, have emerged as potent inhibitors of human CK2.

Studies on dibenzofuranone derivatives have revealed that they act as ATP-competitive inhibitors of CK2. nih.gov This mechanism involves the inhibitor molecule binding to the ATP-binding site on the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. The ATP-binding pocket of CK2 possesses unique features, such as a smaller and narrower size compared to other kinases, which can be exploited for designing selective inhibitors. nih.gov

Recent research has also identified CK2α'-biased ATP-competitive inhibitors from libraries of allosteric-inhibitor-like compounds, suggesting that even subtle differences in the highly homologous ATP-binding sites of CK2 isoforms can be exploited for selectivity. nih.gov

A significant finding in the study of dibenzofuranone derivatives as CK2 inhibitors is the role of π-halogen bonding. mdpi.com This non-covalent interaction occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic π-system, such as an aromatic ring of an amino acid residue. rsc.orgnih.gov

In the case of certain dichlorinated dibenzofuranone derivatives, a π-halogen bond was observed between the chloro substituent at the C9 position and the gatekeeper amino acid Phe113 of CK2. This interaction leads to an inverted binding mode compared to other derivatives and significantly enhances the inhibitor's potency, resulting in subnanomolar affinity. mdpi.com The strength of this interaction is dependent on the nature and position of the halogen atom on the dibenzofuran scaffold. mdpi.com The understanding of such halogen bonding provides a basis for the rational design of more potent and selective kinase inhibitors. mdpi.comnih.gov

The table below summarizes the inhibitory activity of some dibenzofuranone derivatives against CK2.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| 7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)-methylene]dibenzo[b,d]furan-3(2H)-one (4a) | CK2 | 7 | 0.4 | mdpi.com |

| (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol (5) | CK2 | 5 | 0.4 | mdpi.com |

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govnih.gov While there is a lack of direct studies on this compound derivatives, research on other heterocyclic compounds provides a framework for potential inhibitory mechanisms.

Inhibitors of these enzymes can be categorized into those that bind to the catalytic subunits (GyrA/ParC) and those that target the ATPase subunits (GyrB/ParE). nih.gov The latter often act as ATP-competitive inhibitors. nih.gov For example, novobiocin, an aminocoumarin antibiotic, inhibits the ATPase activity of the GyrB subunit. wikipedia.org

A study on a novel class of small molecules identified inhibitors that target the conserved TOPRIM domain of GyrB, a site distinct from that of fluoroquinolones. plos.org Optimized compounds from this class showed significant inhibition of E. coli and P. aeruginosa DNA gyrase. plos.org This highlights the potential for developing inhibitors that target different sites on these enzymes to overcome existing resistance mechanisms.

The table below shows the inhibitory activity of a representative compound against DNA gyrase.

| Compound | Target Enzyme | IC50 (~µM) | Reference |

| MRL-423 | E. coli DNA gyrase | 7.5 | plos.org |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease. mdpi.com Various heterocyclic compounds have been investigated for their cholinesterase inhibitory potential.

While specific data on this compound is not available, studies on adamantyl-based derivatives with substituted phenyl rings have shown inhibitory activity against both AChE and BChE. mdpi.com Molecular docking analyses of these compounds revealed that they predominantly bind to the peripheral anionic sites of the enzymes through hydrogen bonds and halogen interactions, rather than hydrophobic interactions in the catalytic active site. mdpi.com For instance, a derivative with a 2,4-dichloro substituted phenyl ring showed the strongest inhibition against AChE. mdpi.com

Similarly, a study on benzimidazole-based thiazole (B1198619) derivatives identified potent dual inhibitors of AChE and BChE. mdpi.com Molecular docking of the most active compounds supported the experimental findings, showing key interactions with amino acid residues in the active sites of the enzymes. mdpi.com

The inhibitory activities of some adamantyl-based ester derivatives are presented in the table below.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Adamantyl ester with 2,4-dichlorophenyl | AChE | 77.15 | mdpi.com |

| Adamantyl ester with 3-methoxyphenyl | BChE | 223.30 | mdpi.com |

Casein Kinase 2 (CK2) Inhibition Mechanisms

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.com These studies guide the design and optimization of new compounds with improved potency and selectivity. oncodesign-services.com

For compounds related to this compound, such as 3-phenylcoumarins, SAR analyses have been conducted to elucidate the determinants of their inhibitory activity against enzymes like monoamine oxidase B (MAO-B). frontiersin.org These studies have shown that the nature and position of substituents on both the coumarin (B35378) and the 3-phenyl ring significantly affect the inhibitory potency. frontiersin.orgresearchgate.net For example, a docking-based SAR analysis of 3-phenylcoumarin (B1362560) derivatives revealed key atomic-level determinants for MAO-B inhibition. frontiersin.org

In the context of cholinesterase inhibitors, SAR studies on benzimidazole-based thiazoles demonstrated that the number, type, and position of substituents on the phenyl rings are crucial for their inhibitory potential against AChE and BChE. mdpi.com For instance, derivatives with di-chloro substitutions at specific positions on the phenyl rings emerged as the most effective inhibitors. mdpi.com

While a detailed SAR for this compound derivatives is not yet established due to a lack of extensive studies, the principles derived from related scaffolds suggest that modifications to the phenyl group at position 3, as well as substitutions on the dibenzofuran core, would be critical in modulating their biological activity. The introduction of different functional groups could influence factors such as electronic properties, steric hindrance, and the potential for specific interactions like hydrogen bonding or halogen bonding with the target enzyme's active site.

Despite a comprehensive search for scientific literature, detailed in vitro studies focusing specifically on the molecular mechanisms, cellular uptake, and intracellular activity of This compound and its derivatives are not available.

Research on the broader class of dibenzofurans indicates a range of biological activities, including potential anticancer effects and enzyme inhibition. For instance, various substituted dibenzofurans have been investigated for their ability to inhibit protein kinases like Casein Kinase 2 (CK2) in cell-free assays and have shown antiproliferative effects on certain cancer cell lines. acs.org Additionally, some dibenzofuran derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and response to environmental xenobiotics. iarc.frbiointerfaceresearch.com

However, specific data elucidating how this compound derivatives enter cells (cellular uptake pathways) and what specific molecular targets they interact with once inside the cell (intracellular activity) have not been reported in the available scientific literature. While hypotheses for related compounds suggest potential interactions with signaling pathways controlling apoptosis and cell proliferation, these have not been specifically demonstrated for this compound derivatives.

Therefore, the creation of a detailed article section on the "In Vitro Cell Model Studies for Mechanistic Elucidation" of this compound derivatives, including data tables on cellular uptake and intracellular activity, is not possible at this time due to the absence of published research findings on this specific compound.

Geochemical and Environmental Significance of Phenyldibenzofurans

Occurrence and Identification of Phenyldibenzofurans in Natural Samples

Phenyldibenzofurans, including the 3-phenyldibenzofuran isomer, are not ubiquitous but have been identified in a variety of carbon-rich geological and environmental matrices. doi.orgcup.edu.cn Initially, 3-PhDBF and three other unidentified isomers were detected in high-temperature environments such as furnace gases and coal tar pitches. doi.orgcup.edu.cn Subsequent research has confirmed the presence of four PhDBF isomers (1-, 2-, 3-, and 4-PhDBF) in diverse natural samples. doi.orgcup.edu.cn

Their occurrence has been reported in coals, charcoal-bearing sediments, crude oils, and various types of source rocks, including shales and carbonates. doi.orgcup.edu.cncas.cn Studies have identified PhDBFs in samples from numerous basins worldwide, such as the East China Sea Shelf, the Ordos basins in China, the Liaohe Basin, and the Niger Delta. doi.orgcas.cnresearchgate.net The presence of these compounds is often associated with terrestrial source rocks and depositional environments that were oxic, as an oxygen-rich setting is believed to be more favorable for their formation. doi.orgcup.edu.cn It is thought that PhDBFs may form during the diagenesis or early catagenesis stages of organic matter transformation. doi.orgcup.edu.cn

The identification of specific isomers like 3-PhDBF in these complex matrices is typically achieved through the co-injection of commercially available, authentic standards during gas chromatography-mass spectrometry (GC-MS) analysis. doi.orgcup.edu.cn

Table 1: Documented Occurrence of Phenyldibenzofurans in Natural Samples

| Sample Type | Specific Examples/Basins | Key Findings | References |

| Coals | East China Sea Shelf, Ordos Basin | All four PhDBF isomers (1-, 2-, 3-, 4-) detected. | doi.org, cup.edu.cn |

| Crude Oils | Liaohe, Tarim, Beibuwan, and Termit Basins | PhDBFs present, with distributions influenced by maturity and source. | researchgate.net, cas.cn |

| Sedimentary Rocks | Shales, Carbonates, Mudstones | Found in lacustrine, marine, and terrestrial source rocks. | doi.org, researchgate.net |

| High-Temp Materials | Furnace Gases, Coal Tar Pitches | Among the first materials where PhDBFs were detected. | doi.org, cup.edu.cn |

Phenyldibenzofuran Ratios as Thermal Maturity Indicators in Geochemistry

A significant application of phenyldibenzofurans in geochemistry is their use as indicators of the thermal maturity of source rocks and petroleum. The relative abundance of different PhDBF isomers changes systematically with increasing temperature and burial depth. cup.edu.cnresearchgate.net This is due to the varying thermodynamic stabilities of the isomers; the stability order has been confirmed as 4-PhDBF > 2-PhDBF > 3-PhDBF > 1-PhDBF. cup.edu.cn As thermal maturity increases, the less stable isomers are converted to the more stable 4-PhDBF. cas.cn

Consequently, the abundances of 2-PhDBF and 3-PhDBF relative to 4-PhDBF decrease as thermal maturity progresses. cup.edu.cn This relationship has led to the development of two specific maturity indices:

Phenyldibenzofuran Ratio-1 (PhFR-1) = 4-PhDBF / 2-PhDBF

Phenyldibenzofuran Ratio-2 (PhFR-2) = 4-PhDBF / (2-PhDBF + 3-PhDBF)

Both PhFR-1 and PhFR-2 have been shown to increase with rising burial depth and maturity, showing good correlation with other established maturity parameters like vitrinite reflectance (%Ro). doi.orgresearchgate.net These ratios are considered particularly useful for evaluating mature sediments, especially those with high thermal maturity (≥ 1.0 %Ro). doi.orgcup.edu.cn For practical application, quantitative calibrations have been established for coal facies:

%Rc = 3.0 × PhFR-1/100 + 1.0 (for maturity ≥ 1.0 %Ro, with R² = 0.95) doi.org, cup.edu.cn

%Rc = 7.0 × PhFR-2/100 + 1.0 (for maturity ≥ 1.0 %Ro, with R² = 0.96) doi.org, cup.edu.cn

Table 2: Phenyldibenzofuran (PhDBF) Ratios as Thermal Maturity Indicators

| Maturity Parameter | Definition | Observed Trend with Increasing Maturity | Applicable Maturity Range | References |

| PhFR-1 | 4-PhDBF / 2-PhDBF | Increases | Immature to high maturity (Ro ≥ 0.6%) | doi.org, cup.edu.cn, researchgate.net, cas.cn |

| PhFR-2 | 4-PhDBF / (2-PhDBF + 3-PhDBF) | Increases | Immature to high maturity (Ro ≥ 0.6%) | doi.org, cup.edu.cn, researchgate.net, cas.cn |

In one study of immature to early mature source rocks from the Niger Delta, PhFR-1 values ranged from 0.13 to 1.20 and PhFR-2 values ranged from 0.11 to 2.11, corresponding to vitrinite reflectance up to 0.77%. cas.cnresearchgate.net This demonstrates their sensitivity even in the early stages of oil generation. cas.cn

Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of this compound and its isomers in complex environmental and geochemical samples require sophisticated analytical techniques. The primary method employed is gas chromatography coupled with mass spectrometry (GC-MS). cas.cnresearchgate.net

The typical analytical workflow involves several key steps:

Sample Preparation and Extraction: The initial step involves preparing the sample, which for solid matrices like coal or sediment, requires crushing to a fine powder. cup.edu.cn The organic matter is then extracted from the sample using solvents. psu.edu

Fractionation: The resulting extractable organic matter (EOM) is often complex. It is typically fractionated into different compound classes (e.g., saturates, aromatics, resins). Phenyldibenzofurans are concentrated in the aromatic fraction. researchgate.net

GC-MS Analysis: The aromatic fraction is then analyzed by GC-MS. The gas chromatograph separates the individual compounds based on their boiling points and interaction with the capillary column. cdc.govptfarm.pl The mass spectrometer then bombards the separated compounds with electrons, causing them to fragment into characteristic ions. For phenyldibenzofurans, analysts monitor the mass-to-charge ratio (m/z) of the molecular ion, which is 244, to selectively detect them. cas.cnresearchgate.net

Identification and Quantification: Peak identification for specific isomers like 3-PhDBF is confirmed by comparing their retention times and mass spectra with those of authentic, commercially available standards. doi.orgcup.edu.cn Quantification is achieved by comparing the peak area of the compound to that of an internal standard added in a known concentration.

This combination of chromatographic separation and mass spectrometric detection provides the high selectivity and sensitivity needed to identify and measure trace amounts of phenyldibenzofurans in intricate environmental matrices. nih.gov

Future Directions and Emerging Research Avenues for 3 Phenyldibenzofuran Chemistry

Innovations in Green Chemistry for 3-Phenyldibenzofuran Synthesis

The synthesis of complex organic molecules like this compound is increasingly being viewed through the lens of green chemistry, which prioritizes the use of environmentally benign methods and renewable resources. frontiersin.orgresearchgate.net Future research in this area is focused on developing synthetic pathways that are not only efficient but also minimize waste and avoid hazardous reagents.

Key innovations and future research directions include:

Catalyst-Free Reactions: Exploring reaction conditions, such as microwave irradiation and light exposure, that can proceed without a catalyst, thereby simplifying purification and reducing metal waste. frontiersin.org

Green Solvents: Investigating the use of eco-friendly solvents like water, ionic liquids, and fluorinated solvents to replace traditional, often toxic, organic solvents. frontiersin.org These alternative solvents can sometimes offer improved reaction rates and selectivities. frontiersin.org

Atom Economy: Designing synthetic routes, such as one-step cyclization reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. frontiersin.org

Bio-based Synthesis: Utilizing plant extracts and microorganisms as sources of reducing and capping agents for the synthesis of related nanoparticle structures. mdpi.come3s-conferences.org This approach is cost-effective, scalable, and operates under ambient conditions. mdpi.com The diverse biomolecules in plant extracts, such as polyphenols and terpenoids, can effectively mediate the formation of nanoparticles. e3s-conferences.org

A comparative look at traditional versus green synthesis approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often relies on volatile and toxic organic solvents. | Employs safer alternatives like water, ionic liquids, or solvent-free conditions. frontiersin.org |

| Catalysts | May use heavy metal catalysts that are difficult to remove. | Aims for catalyst-free reactions or the use of reusable, non-toxic catalysts. frontiersin.org |

| Waste | Can generate significant amounts of hazardous waste. | Focuses on atom economy and waste minimization. frontiersin.org |

| Energy | Often requires high temperatures and pressures. | Explores energy-efficient methods like microwave or light-assisted synthesis. frontiersin.org |

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure, properties, and behavior of this compound relies on sophisticated analytical methods. The future of its characterization lies in the application and development of advanced spectroscopic techniques that provide detailed molecular insights.

Emerging techniques and their potential applications include:

Multidimensional NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) will continue to be crucial for unambiguously assigning the complex proton and carbon signals in substituted 3-phenyldibenzofurans.

Time-Resolved Spectroscopy: Probing the excited-state dynamics of this compound derivatives is essential for understanding their photophysical properties, which is critical for applications in materials science like organic light-emitting diodes (OLEDs). rsc.org

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like gas chromatography (GC) is vital for the identification and quantification of this compound isomers in complex mixtures, such as environmental samples or crude oil. mdpi.comresearchgate.net

Vibrational Spectroscopy (Raman and IR): Fourier-transform infrared (FTIR) and Raman spectroscopy, combined with computational predictions, can provide detailed information about the vibrational modes and functional groups within the molecule. mdpi.com

The following table summarizes the application of various spectroscopic techniques in the study of complex organic molecules:

| Technique | Information Obtained | Relevance to this compound |

| GC-MS | Separation and identification of volatile and semi-volatile compounds. | Isomer identification in environmental and geological samples. mdpi.comresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions and conjugation. | Characterizing photophysical properties for materials science applications. mdpi.com |

| FTIR Spectroscopy | Functional groups and molecular structure. | Confirming the presence of the dibenzofuran (B1670420) core and substituent groups. mdpi.com |

| NMR Spectroscopy | Detailed structural connectivity and stereochemistry. | Unambiguous structure elucidation of new derivatives. mdpi.com |

Multiscale Computational Modeling for Predicting this compound Properties and Reactivity

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery. researchgate.net Multiscale modeling, which combines different levels of theory to study systems at various scales, is a particularly promising avenue. nih.govllnl.gov

Future research will likely focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.netcup.edu.cn It can be used to understand the relative stabilities of different this compound isomers and to predict their reactivity. cup.edu.cn For example, DFT calculations have been used to investigate the thermal maturity of phenyldibenzofurans in sedimentary organic matter. cup.edu.cn

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound and its derivatives in different environments, such as in solution or interacting with biological macromolecules. mdpi.com This can provide insights into their solubility, aggregation behavior, and potential biological interactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): This approach combines the accuracy of quantum mechanics for a specific region of interest (e.g., the reactive site of a molecule) with the efficiency of classical molecular mechanics for the surrounding environment. This is particularly useful for studying enzymatic reactions or interactions with large biological systems.

The integration of different computational methods allows for a comprehensive understanding of molecular behavior across scales:

| Modeling Scale | Computational Method | Information Provided |

| Microscopic (Quantum) | Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. researchgate.netnih.gov |

| Mesoscopic (Atomistic) | Molecular Dynamics (MD) | Dynamic behavior, conformational changes, interactions with solvent. mdpi.com |

| Macroscopic (Continuum) | Continuum Solvation Models | Bulk properties, solubility. llnl.gov |

Exploration of Novel Applications in Functional Materials

The unique photophysical and electronic properties of the dibenzofuran scaffold make this compound a promising building block for a new generation of functional materials. iastate.edu Research is expanding beyond its traditional applications to explore its potential in cutting-edge technologies.

Emerging application areas include:

Organic Electronics: Derivatives of this compound could be developed as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility and tunable emission properties.

Sensors: The dibenzofuran core can be functionalized to create chemosensors that exhibit changes in their fluorescence or electrochemical properties upon binding to specific analytes, such as metal ions or pollutants. rsc.org

Topological Superconductors: While a direct link is yet to be established, the search for new materials for topological superconductors involves exploring complex organic molecules. acs.org The unique electronic structure of phenyldibenzofurans could make them interesting candidates for incorporation into novel superconducting materials. acs.org

Deeper Understanding of Molecular Interactions in Biological Systems

Investigating the interactions of this compound with biological macromolecules is crucial for understanding its potential bioactivity and for the rational design of new therapeutic agents or biological probes. nih.gov

Future research in this area will likely involve: